

An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthoylmethyl Thiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Naphthoylmethyl thiocyanate*

Cat. No.: *B095762*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthoylmethyl thiocyanate, also known by its IUPAC name 2-(cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one, is an organic compound featuring a naphthalene moiety and a thiocyanate functional group.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, potential biological activities based on related compounds, and a general protocol for its synthesis. Due to its specific chemical structure, this compound is of interest to researchers in medicinal chemistry and materials science.

Physicochemical Properties

Limited experimental data is available for **2-Naphthoylmethyl thiocyanate**. The following table summarizes the known and predicted physicochemical properties.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ NOS	[1] [2] [3]
Molecular Weight	227.29 g/mol	[1] [2]
CAS Number	19339-62-9	[1] [2] [3]
Melting Point	107-109 °C	[2]
Boiling Point	Not available	
Solubility	Not available	
Purity	≥95%	[2] [3]
Appearance	Solid (predicted)	[4]

Synonyms:

- 2-(2-NAPHTHYL)-2-OXOETHYL THIOCYANATE[\[3\]](#)
- 2-Naphth-2-yl-2-oxoethyl thiocyanate[\[3\]](#)
- Thiocyanic acid 2-(2-naphthalenyl)-2-oxoethyl ester[\[3\]](#)

Spectroscopic Characterization

While specific spectra for **2-Naphthoylmethyl thiocyanate** are not readily available in public databases, the expected characteristic spectral features can be inferred from the functional groups present in the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2150 cm⁻¹ characteristic of the C≡N stretching vibration of the thiocyanate group.[\[5\]](#)[\[6\]](#) The spectrum would also feature strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and absorptions characteristic of the naphthalene ring, including C-H and C=C stretching and bending vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would likely show signals for the aromatic protons of the naphthalene ring in the downfield region (typically 7.5-8.5 ppm). A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl and thiocyanate groups would be expected in the range of 4.0-5.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190-200 ppm), the thiocyanate carbon (around 110-115 ppm), and the carbons of the naphthalene ring (typically in the 120-135 ppm region), as well as the methylene carbon.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 227.29, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiocyanate group (-SCN) and cleavage at the carbonyl group.

Potential Biological Activities

Direct studies on the biological activity of **2-Naphthoylmethyl thiocyanate** are not extensively reported. However, the broader class of organic thiocyanates has been investigated for various therapeutic applications, suggesting potential areas of interest for this compound.

Antimicrobial and Antiparasitic Activity

Numerous studies have demonstrated the antimicrobial and antiparasitic properties of organic thiocyanates.

- Antibacterial and Antifungal Effects: Allylic thiocyanates have shown moderate to high activity against various pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[7] Some naphthyl-substituted allylic thiocyanates have exhibited moderate antimicrobial activity.^[7]
- Antitrypanosomal Activity: Aryloxyethyl thiocyanate derivatives have been designed and evaluated as potent agents against *Trypanosoma cruzi*, the parasite responsible for Chagas' disease.^[8]

The thiocyanate moiety is a key pharmacophore in these activities. The mechanism of action is often attributed to the ability of the thiocyanate group to interact with biological nucleophiles,

potentially disrupting essential enzymatic processes in pathogens.

Role in Innate Immunity

The thiocyanate ion (SCN^-) itself plays a crucial role in the human innate immune system.^[9] It is a substrate for peroxidases, such as lactoperoxidase and myeloperoxidase, which catalyze its oxidation to hypothiocyanous acid (HOSCN).^[9] HOSCN is a potent antimicrobial agent that contributes to host defense in mucosal secretions.^[9] While **2-Naphthoylmethyl thiocyanate** is a covalent organic molecule, its metabolism could potentially release thiocyanate ions, thereby interacting with these pathways.

Experimental Protocols

General Synthesis of **2-Naphthoylmethyl Thiocyanate**

A common method for the synthesis of α -keto thiocyanates involves the reaction of an α -haloketone with a thiocyanate salt. The following is a general experimental protocol for the synthesis of **2-Naphthoylmethyl thiocyanate** from 2-bromo-1-(naphthalen-2-yl)ethan-1-one.

Materials:

- 2-bromo-1-(naphthalen-2-yl)ethan-1-one
- Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)^[10]
- Acetone or Ethanol
- Stirring apparatus
- Reflux condenser
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one in a suitable solvent such as acetone or ethanol in a round-bottom flask.

- Add an equimolar amount of potassium thiocyanate or sodium thiocyanate to the solution.
- Stir the mixture at room temperature or under reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- If a precipitate (the inorganic salt byproduct, e.g., KBr or NaBr) forms, remove it by filtration.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Naphthoylmethyl thiocyanate** by recrystallization from a suitable solvent system to yield the pure product.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, IR spectroscopy, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Naphthoylmethyl thiocyanate**.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of thiocyanate's role in the innate immune system.

Conclusion

2-Naphthoylmethyl thiocyanate is a compound with defined physicochemical properties, although some data, such as its boiling point and solubility, require further experimental determination. Based on the known biological activities of related thiocyanate-containing molecules, it holds potential for investigation as an antimicrobial or antiparasitic agent. The synthetic route to this compound is straightforward, allowing for its accessibility for further research. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical and biological landscape of **2-Naphthoylmethyl thiocyanate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 19339-62-9|| where to buy 2-(2-Naphthyl)-2-oxoethyl thiocyanate [french.chemenu.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthoylmethyl Thiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095762#physicochemical-properties-of-2-naphthoylmethyl-thiocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com